

# Comparative Selectivity Profiling of TP-472 Across Bromodomain Families

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## Compound of Interest

Compound Name: TP-472N

Cat. No.: B1653977

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This guide provides a detailed comparison of the selectivity profile of TP-472, a known BRD9/7 inhibitor, with other prominent bromodomain inhibitors. The information is compiled from publicly available data to assist researchers in evaluating its potential for target validation and therapeutic development.

## Executive Summary

TP-472 is a potent inhibitor of the BRD9 and BRD7 bromodomains, demonstrating significant selectivity for these members of the non-BET family of bromodomains. While comprehensive screening data across all bromodomain families is not publicly available, existing data indicates a high degree of selectivity for BRD9 over BRD7 and minimal interaction with other bromodomain families. This profile makes TP-472 a valuable tool for interrogating the specific biological functions of BRD9 and BRD7. In this guide, we compare the selectivity of TP-472 with the highly selective BRD9 inhibitor I-BRD9, the dual BRD9/7 inhibitor BI-9564, and the pan-BET inhibitors JQ1 and I-BET762.

## Data Presentation

The following tables summarize the binding affinities of TP-472 and comparator compounds across various bromodomain families. The data is presented as dissociation constants (Kd) or IC50 values, where available.

Table 1: Binding Affinities (Kd in nM) of TP-472 and Comparator BRD9/7 Inhibitors

Bromodomain	TP-472	I-BRD9	BI-9564
BRD9	33	~20	14
BRD7	340	>4000	239
BRD4 (BD1)	>10,000	>10,000	>100,000
BRD4 (BD2)	>10,000	>10,000	>100,000
CREBBP	Not Available	>10,000	Not Available
Selectivity	~10-fold for BRD9 vs BRD7	>200-fold for BRD9 vs BRD7	~17-fold for BRD9 vs BRD7

Note: Data for TP-472 is from the Structural Genomics Consortium (SGC). Data for I-BRD9 and BI-9564 is compiled from publicly available BROMOscan and ITC data.

Table 2: Binding Affinities (IC50/Kd in nM) of Pan-BET Inhibitors

Bromodomain	JQ1	I-BET762
BRD2 (BD1)	128 (Kd)	32.5 (IC50)
BRD3 (BD1)	59.5 (Kd)	42.4 (IC50)
BRD4 (BD1)	49 (Kd)	36.1 (IC50)
BRD4 (BD2)	90.1 (Kd)	Not Available
BRD7	>10,000	Not Available
BRD9	>10,000	Not Available
CREBBP	12942 (IC50)	>10,000

Note: Data for JQ1 and I-BET762 is compiled from various publications and vendor datasheets.

## Experimental Protocols

The selectivity of bromodomain inhibitors is typically assessed using a variety of biophysical and biochemical assays. The data presented in this guide was primarily generated using the following methods:

### 1. BROMOScan® Competition Binding Assay (Eurofins DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of bromodomains.

- Principle: The assay is based on a competition between the test compound and a proprietary, immobilized ligand for binding to the bromodomain target. The bromodomain protein is tagged with DNA, and the amount of protein bound to the solid support is quantified using qPCR. A lower amount of bound protein indicates a higher affinity of the test compound for the bromodomain.
- Protocol Outline:
  - A panel of DNA-tagged bromodomain proteins is used.
  - Each bromodomain protein is incubated with an immobilized ligand in the presence of varying concentrations of the test compound.
  - After an incubation period, unbound protein is washed away.
  - The amount of bromodomain protein remaining bound to the solid support is quantified by qPCR of the DNA tag.
  - Dissociation constants ( $K_d$ ) are determined by fitting the data to a dose-response curve.

### 2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of binding.

- Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

- Protocol Outline:
  - The purified bromodomain protein is placed in the sample cell of the ITC instrument.
  - The test compound (ligand) is loaded into the injection syringe.
  - The ligand is injected into the protein solution in a series of small aliquots.
  - The heat change associated with each injection is measured.
  - The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
  - The binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

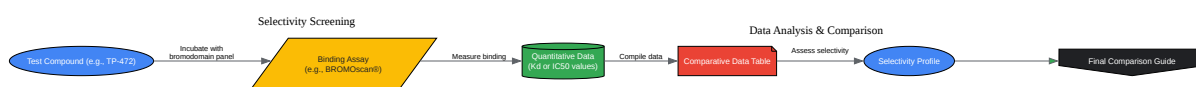
### 3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay used to measure protein-protein or protein-ligand interactions.

- Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. When in close proximity, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to a nearby Acceptor bead, leading to a chemiluminescent signal.
- Protocol Outline:
  - A biotinylated histone peptide is bound to streptavidin-coated Donor beads.
  - A GST-tagged bromodomain protein is bound to anti-GST antibody-coated Acceptor beads.
  - In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the Donor and Acceptor beads into proximity and generating a signal.
  - The test compound is added, and if it binds to the bromodomain, it displaces the histone peptide, leading to a decrease in the AlphaScreen signal.

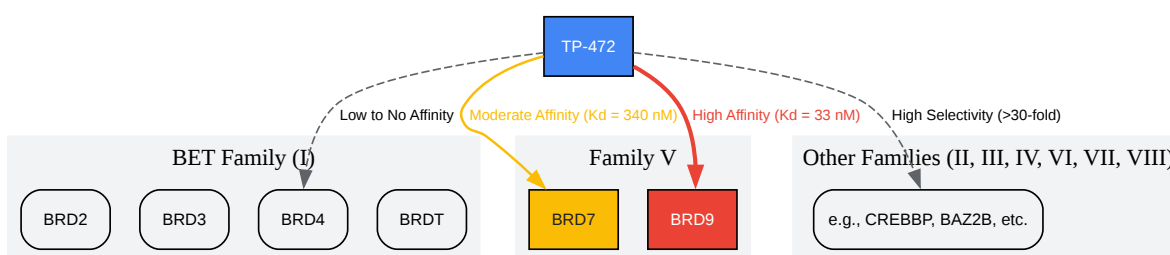
- IC50 values are determined from the dose-response curve.

## Mandatory Visualization



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Caption: Experimental workflow for assessing bromodomain inhibitor selectivity.



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Caption: Selectivity profile of TP-472 across bromodomain families.

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